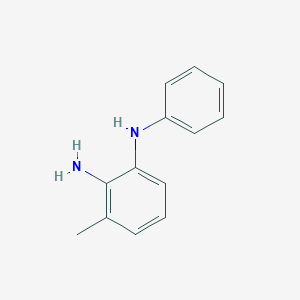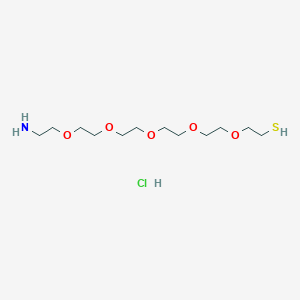
HS-PEG5-CH2CH2NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds contain the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of HS-PEG5-CH2CH2NH2 (hydrochloride) involves several steps. One common method includes the reaction of hexaethylene glycol with thiol and amine groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
HS-PEG5-CH2CH2NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
HS-PEG5-CH2CH2NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a linker in the synthesis of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of HS-PEG5-CH2CH2NH2 (hydrochloride) involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system . The compound’s thiol and amine groups allow it to form covalent bonds with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
HS-PEG5-CH2CH2NH2 (hydrochloride) can be compared with other similar compounds such as:
Hexaethylene glycol dithiol: This compound has similar ether linkages but contains two thiol groups instead of one thiol and one amine group.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azide groups instead of thiol and amine groups, making it useful for click chemistry applications.
The uniqueness of HS-PEG5-CH2CH2NH2 (hydrochloride) lies in its combination of thiol and amine functionalities, which provide versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H28ClNO5S |
|---|---|
Poids moléculaire |
333.87 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H27NO5S.ClH/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19;/h19H,1-13H2;1H |
Clé InChI |
GKYFFJIGJXTCAR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCS)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
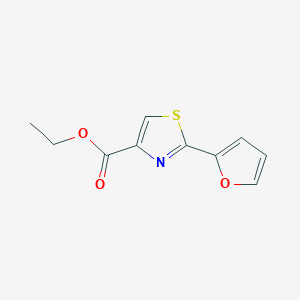
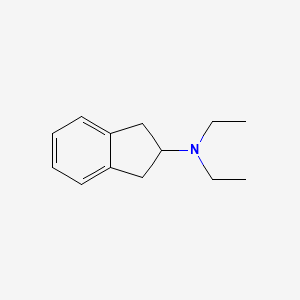
![6,7-Dihydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B8272281.png)
![7-Chloro-5-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8272290.png)
![2-(Hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-quinoxaline](/img/structure/B8272291.png)
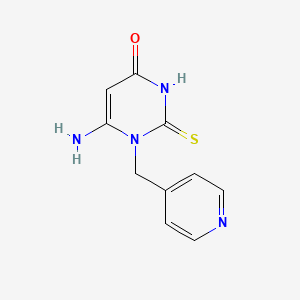
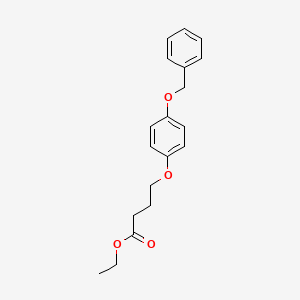
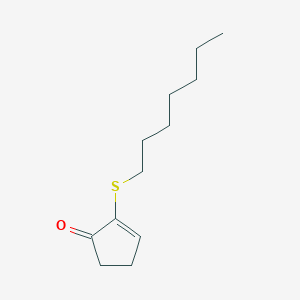
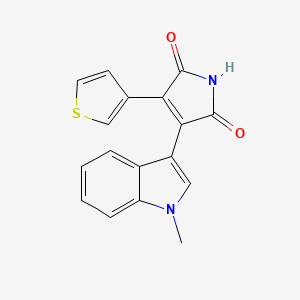
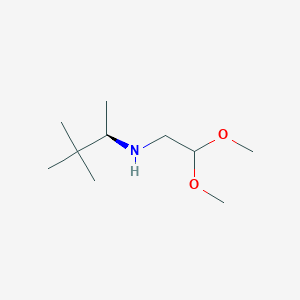
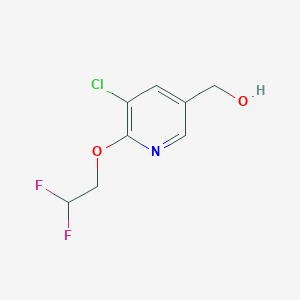
![3-(4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8272349.png)
